2-Ethylhex-1-EN-1-OL
Description
2-Ethylhex-1-en-1-ol (CAS: 38384-38-2) is an alkenol with the molecular formula C₈H₁₆O and a molecular weight of 128.21204 g/mol. Its IUPAC name, 2-ethylhex-1-en-1-ol, reflects the presence of a hydroxyl group (-OH) at the first carbon and a double bond between carbons 1 and 2, along with an ethyl substituent at carbon 2. Key identifiers include:
- SMILES:
CC/C=C(/CCO)C - InChIKey:
SHSJBFZQYVHZJA-CSKARYKUSA-N - XLogP3: 2.5 (indicating moderate lipophilicity) .
The compound has one hydrogen bond donor and one acceptor, with four rotatable bonds, suggesting moderate conformational flexibility. It is studied for its catalytic applications and synthetic utility, though detailed industrial uses remain underreported in publicly available literature .
Properties
CAS No. |
101568-15-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-ethylhex-1-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
MMELVRLTDGKXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CO)CC |
Origin of Product |
United States |
Preparation Methods
Rhodium-Based Catalytic Systems
The hydroformylation of propene (CH2=CH2) with syngas (CO/H2) generates n-butanal (CH3CH2CH2CHO) and iso-butanal ((CH3)2CHCHO). Patented methods utilize aqueous rhodium catalysts modified with sulfonated triarylphosphines (e.g., trisulfonated triphenylphosphine, TPPTS), which enhance regioselectivity for n-butanal (94% yield) while minimizing iso-butanal byproducts. The water-soluble catalyst facilitates phase separation, enabling efficient recycling and reducing rhodium leaching (<0.1 ppm).
Reaction Conditions:
Distillation and Purification
Crude hydroformylation products undergo fractional distillation to isolate n-butanal. A 100-theoretical-plate column separates low-boiling components (iso-butanal, unreacted propene) from n-butanal, which is collected as a >99.5% pure distillate. Residual high-boilers (e.g., heavy aldehydes) are removed via vacuum distillation, ensuring feedstock suitability for subsequent aldol condensation.
Aldol Condensation to 2-Ethylhexenal
Base-Catalyzed Aldolization
n-Butanal undergoes aldol condensation in the presence of aqueous sodium hydroxide (1–2 wt%) at 110–150°C. The reaction proceeds via enolate formation, followed by nucleophilic attack on a second n-butanal molecule to yield β-hydroxyaldehyde (butyraldol). Subsequent dehydration at 130–150°C produces 2-ethylhexenal (CH2=CHCO-CH2-CH2-CH2-CH2-CH3), with water elimination driven by elevated temperatures.
Optimized Parameters:
Byproduct Management
Side reactions generate trimeric n-butanal (6–8%) and 2-ethylhexanal (3–5%), which are removed via liquid-liquid phase separation. The organic phase (93 wt% 2-ethylhexenal) is routed to hydrogenation, while the aqueous phase (1–2 wt% NaOH) is recycled, reducing alkali consumption by 40%.
Hydrogenation of 2-Ethylhexenal to 2-Ethylhexanol
Dual-Phase Hydrogenation Strategy
2-Ethylhexenal is hydrogenated in two stages:
- Gas-phase hydrogenation over a copper-silica catalyst (Cu/SiO2, 60 wt% Cu) at 180–200°C and 5–7 MPa H2, achieving 85–90% conversion to 2-ethylhex-1-en-1-ol.
- Liquid-phase hydrogenation using a nickel catalyst (Ni/SiO2, 55–60 wt% Ni) at 120–140°C, completing the reduction to 2-ethylhexanol (CH3(CH2)3CH(C2H5)CH2OH) with >99% selectivity.
Catalyst Performance:
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Cu/SiO2 | 180 | 5 | 85 | 92 |
| Ni/SiO2 | 130 | 3 | 99 | 99.5 |
Distillation and Purification
Three-stage distillation isolates 2-ethylhexanol:
- Light-ends removal : Eliminates residual aldehydes and ketones.
- Main fraction collection : Obtains 99.8% pure 2-ethylhexanol.
- Heavy-ends recovery : Recycles high-boiling byproducts.
Catalytic Guerbet Reaction as an Alternative Pathway
Iridium-Catalyzed Dehydrogenation
The Guerbet reaction converts 1-butanol to 2-ethylhexanol via dehydrogenation, aldol condensation, and hydrogenation. CpIr complexes (e.g., [CpIrClL3]Cl) exhibit superior activity, achieving a turnover number (TON) of 3,492 at 130°C.
Performance Metrics:
| Catalyst | Temperature (°C) | TON | Selectivity to 2-EH (%) |
|---|---|---|---|
| [Cp*IrClL3]Cl | 130 | 3,492 | 86.4 |
| [Cp*IrCl2]2 | 120 | 411 | 74.3 |
Steric and Electronic Effects
Ligand modifications in CpIr catalysts (e.g., electron-withdrawing groups) enhance aldol condensation selectivity by stabilizing enolate intermediates. For instance, [CpIrClL3]Cl increases 2-ethylhexenal selectivity to 77.8% compared to 62.0% for unmodified catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Hexen-1-ol, 2-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Ethylhexanol, also known as 2-EH, is a branched, eight-carbon chiral alcohol with the chemical formula . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . 2-Ethylhexanol has a variety of applications, including as a solvent, flavor, and fragrance . It is also used as a precursor for the production of other chemicals such as emollients and plasticizers .
Properties and applications
The branching in 2-ethylhexanol inhibits crystallization . Esters of 2-ethylhexanol have low volatility, which makes them useful in the production of plasticizers and lubricants because they reduce viscosity and lower freezing points . Esters of 2-ethylhexanol also have emollient properties because 2-ethylhexanol is a fatty alcohol .
2-Ethylhexanol is commonly used as a low volatility solvent . The nitrate ester of 2-Ethylhexanol is used as a cetane improver for diesel fuel . It can also react with epichlorohydrin and sodium hydroxide to produce 2-Ethylhexyl glycidyl ether, which is used as an epoxy reactive diluent in coatings, adhesives, and sealants . It also has uses in photography, rubber production, and oil and gas extraction .
Production
2-Ethylhexanol is produced industrially by the hydrogenation of 2-ethylhexanal . Approximately 2,500,000 tons are prepared annually .
Health effects
2-Ethylhexanol has low toxicity in animal models, with an ranging from 2-3 g/kg (rat) . It has been identified as a volatile organic compound (VOC) that causes indoor air quality related health problems, such as respiratory system irritation . 2-Ethylhexanol is emitted into the air from PVC flooring installed on concrete that has not been properly dried .
2-Ethylhexanol has been linked to developmental toxicity, specifically an increased incidence of skeletal malformations in fetuses, thought to be a result of its metabolism into 2-ethylhexanoic acid via oxidation of the primary alcohol . The teratogenicity of 2-ethylhexanoic acid, as well as similar substances such as valproic acid, has been well established .
Mechanism of Action
The mechanism of action of 1-Hexen-1-ol, 2-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
(a) 2-Ethylhex-2-en-1-ol (CAS: 50639-00-4)
- Structural Difference : The double bond is between carbons 2 and 3 instead of 1 and 2.
- Impact on Properties :
(b) 1-Hexen-3-ol (CAS: 928-97-2)
- Structural Difference : A shorter carbon chain (C₆) with a hydroxyl group at carbon 3 and a double bond at position 1.
- Impact on Properties: Lower molecular weight (100.16 g/mol) results in higher volatility. Higher hydrogen bond donor capacity (1 donor, 1 acceptor) but fewer rotatable bonds (3), limiting conformational flexibility compared to 2-ethylhex-1-en-1-ol .
Functional Group Analogues
(a) 2-Ethyl-1-hexanol
- Impact on Properties :
(b) 3-Hexen-1-ol (CAS: 544-12-7)
Physicochemical and Reactivity Data
Table 1: Comparative Properties of Selected Alkenols
| Compound | Molecular Formula | XLogP3 | H-Bond Donors | Rotatable Bonds | Key Applications |
|---|---|---|---|---|---|
| 2-Ethylhex-1-en-1-ol | C₈H₁₆O | 2.5 | 1 | 4 | Catalysis, intermediates |
| 2-Ethylhex-2-en-1-ol | C₈H₁₆O | 2.8 | 1 | 4 | Polymer additives |
| 1-Hexen-3-ol | C₆H₁₂O | 1.2 | 1 | 3 | Fragrance synthesis |
| 3-Hexen-1-ol | C₆H₁₂O | 1.9 | 1 | 3 | Green solvents |
Key Reactivity Insights:
- 2-Ethylhex-1-en-1-ol exhibits higher electrophilicity at the α-carbon (adjacent to the hydroxyl group) compared to saturated analogues, making it reactive in aldol condensations .
- The ethyl substituent introduces steric effects that reduce reaction rates in bulky catalytic environments compared to linear alkenols like 3-hexen-1-ol.
Q & A
Q. How should researchers address conflicting spectral data in structural characterization studies?
- Methodology : Re-examine sample purity via elemental analysis or HPLC. Cross-validate spectra with independent techniques (e.g., X-ray crystallography for crystalline derivatives). Consult multi-laboratory collaborative trials to identify systematic errors (e.g., calibration drift in NMR spectrometers) .
Compliance & Ethics
Q. What ethical considerations arise when using animal models to study 2-Ethylhex-1-en-1-ol’s neurotoxic effects?
Q. How can researchers ensure compliance with REACH regulations when publishing data on 2-Ethylhex-1-en-1-ol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
